3-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-ethylpyridin-2(1H)-one
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a triazole ring and a pyridinone ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the chlorophenyl group, and the formation of the pyridinone ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring and the pyridinone ring would likely contribute to the rigidity of the molecule, while the chlorophenyl group could potentially participate in π-π stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Synthesis and Characterization
The compound is related to a group of triazole derivatives known for their versatile applications in scientific research. Studies have reported the synthesis, spectroscopic, and X-ray characterization of similar triazole derivatives, highlighting the importance of π-hole tetrel bonding interactions, Hirshfeld surface analysis, and DFT calculations in understanding their properties (Ahmed et al., 2020). These interactions are significant for the self-assembly of these compounds, influencing their potential applications in materials science and pharmaceutical research.
Antimicrobial and Antifungal Applications
Triazole derivatives, including those structurally similar to the compound , have been synthesized and tested for their antimicrobial and antifungal properties. For instance, certain mercapto-and aminopyrimidine derivatives, including triazole-thiol hybrids, have demonstrated potential as antimicrobial agents against pathogenic microorganisms (El-kerdawy et al., 1990). Additionally, novel thioether derivatives containing the 1,2,4-triazole moiety have been designed, synthesized, and found to exhibit moderate antifungal activity (Min et al., 2015).
Anticancer Evaluation
The potential anticancer properties of triazole derivatives have been a subject of research as well. For example, novel 1,2,4-triazolin-3-one derivatives were synthesized and evaluated in vitro against NCI-60 Human Tumor Cell Lines, revealing significant anticancer activity in several cancer types (Kattimani et al., 2013).
Chemical Selectivity and Reactivity
Research into the vibrational spectroscopic properties and quantum mechanical aspects of triazole derivatives, including their molecular electrostatic potential (MEP) and HOMO LUMO energies, provides insights into their chemical selectivity and reactivity. Such studies are crucial for understanding the biological activity and potential therapeutic applications of these compounds (Kuruvilla et al., 2018).
Future Directions
properties
IUPAC Name |
3-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-1-ethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-3-23-10-4-5-14(17(23)25)16-20-21-18(22(16)2)26-11-15(24)12-6-8-13(19)9-7-12/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJVEBGWABKNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-ethylpyridin-2(1H)-one |
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